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Compound of Interest

Compound Name: 3-Bromo-4-fluoronitrobenzene

Cat. No.: B1266112 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Bromo-4-fluoronitrobenzene (CAS No. 701-45-1). Designed for researchers,

scientists, and professionals in drug development, this document outlines predicted nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

detailed experimental protocols for acquiring such spectra.

Due to the limited availability of public experimental spectra for 3-Bromo-4-
fluoronitrobenzene, the quantitative data presented in this guide is based on established

spectroscopic prediction models and analysis of characteristic functional group frequencies.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Bromo-4-
fluoronitrobenzene.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ 8.4 dd
J(H,H) ≈ 8.5, J(H,F) ≈

5.0
H-6

~ 8.1 ddd
J(H,H) ≈ 8.5, J(H,H) ≈

2.5, J(H,F) ≈ 2.5
H-2

~ 7.5 t J(H,H) ≈ 8.5 H-5

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The

aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine

coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~ 160 (d, ¹J(C,F) ≈ 250 Hz) C-4

~ 145 C-1

~ 135 C-6

~ 130 C-2

~ 120 (d, ²J(C,F) ≈ 20 Hz) C-5

~ 115 (d, ²J(C,F) ≈ 25 Hz) C-3

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm. Carbons in close proximity to

fluorine will exhibit splitting (d = doublet) with characteristic coupling constants.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1585 Medium-Strong Aromatic C=C Stretch

1530 - 1500 Strong Asymmetric NO₂ Stretch

1475 - 1450 Medium-Strong Aromatic C=C Stretch

1350 - 1335 Strong Symmetric NO₂ Stretch

1250 - 1150 Strong C-F Stretch

1100 - 1000 Medium C-Br Stretch

900 - 675 Strong
Aromatic C-H Out-of-Plane

Bend

Table 4: Predicted Mass Spectrometry Data
m/z Relative Abundance Assignment

221/219 High [M]⁺ (Molecular Ion)

191/189 Medium [M - NO]⁺

175/173 Medium [M - NO₂]⁺

140 Low [M - Br]⁺

94 Medium [C₆H₃F]⁺

75 Low [C₆H₃]⁺

Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately

equal intensity.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid aromatic compound such as 3-Bromo-4-fluoronitrobenzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4-fluoronitrobenzene in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 3-Bromo-4-fluoronitrobenzene directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a

universal ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The data is presented as a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 3-Bromo-4-fluoronitrobenzene in a

volatile organic solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas

chromatograph (GC-MS).

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range appropriate for the compound (e.g., m/z 50-300).

The resulting mass spectrum will show the relative abundance of different fragment ions

as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or synthesized compound like 3-Bromo-4-fluoronitrobenzene.
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Caption: Workflow for the spectroscopic analysis of 3-Bromo-4-fluoronitrobenzene.

To cite this document: BenchChem. [Spectroscopic Profiling of 3-Bromo-4-
fluoronitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266112#spectroscopic-data-for-3-bromo-4-
fluoronitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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